6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazolinone core, a piperazine ring, and various substituents that contribute to its chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B- and α1D-ARs . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction can lead to the activation or blockade of these receptors
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can affect numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Result of Action
The result of the compound’s action on its targets can lead to various therapeutic effects, depending on whether the alpha1-adrenergic receptors are activated or blocked. For example, it can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It can also affect the treatment of numerous disorders and conditions as mentioned above .
Biochemical Analysis
Biochemical Properties
6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound acts as an antagonist to these receptors, inhibiting their activity and leading to vasodilation and relaxation of smooth muscles. Additionally, it may interact with other proteins involved in cell signaling pathways, thereby modulating various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by antagonizing alpha1-adrenergic receptors, the compound can reduce intracellular calcium levels, leading to decreased muscle contraction and relaxation of vascular smooth muscles . This modulation of calcium signaling can also impact other cellular processes, such as gene expression and metabolic pathways, ultimately affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with alpha1-adrenergic receptors. The compound binds to the receptor’s active site, preventing the binding of endogenous agonists like norepinephrine and epinephrine . This inhibition leads to a decrease in receptor activation and downstream signaling, resulting in vasodilation and reduced muscle contraction. Additionally, the compound may inhibit or activate other enzymes and proteins involved in cell signaling, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to the compound in vitro or in vivo may result in adaptive cellular responses, such as changes in receptor expression or signaling pathway modulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively antagonizes alpha1-adrenergic receptors, leading to vasodilation and reduced blood pressure . At higher doses, the compound may exhibit toxic or adverse effects, such as excessive vasodilation, hypotension, and potential organ damage. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes catalyze the oxidation and subsequent conjugation of the compound, leading to the formation of water-soluble metabolites that can be excreted from the body. The interaction with these enzymes can also affect metabolic flux and alter the levels of other metabolites, potentially influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to target sites, such as alpha1-adrenergic receptors. The localization and accumulation of the compound within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it can interact with alpha1-adrenergic receptors, or to the cytoplasm, where it can modulate intracellular signaling pathways. The subcellular distribution of the compound can affect its potency, selectivity, and overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Substitution Reactions: Various substituents, such as the methoxyphenyl group, are introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound with similar receptor affinity.
Naftopidil: Another alpha1-adrenergic receptor antagonist.
Urapidil: Structurally similar and used for similar therapeutic purposes.
Uniqueness
6-chloro-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is unique due to its specific combination of functional groups and its potential for high receptor affinity and selectivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-chloro-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-35-24-10-6-5-9-23(24)30-13-15-31(16-14-30)25(33)18-32-22-12-11-20(28)17-21(22)26(29-27(32)34)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCXHXSDLXLZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.